molecular formula C14H13ClN2O2S B2941814 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320464-92-2

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2941814
CAS No.: 2320464-92-2
M. Wt: 308.78
InChI Key: JQCLFTSZNZSWJP-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolopyridine core fused with a benzenesulfonyl substituent. The 5-chloro-2-methylbenzenesulfonyl group enhances binding affinity and pharmacokinetic (PK) properties, such as solubility and metabolic stability, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-10-4-5-12(15)7-14(10)20(18,19)17-8-11-3-2-6-16-13(11)9-17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLFTSZNZSWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThis can be achieved through a series of reactions including cyclization, sulfonylation, and chlorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .

Scientific Research Applications

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[3,4-b]pyridine core is a common motif in drug discovery. Below is a detailed comparison of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with analogous compounds, focusing on structural variations, biological activity, and pharmacological profiles.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents / Modifications Biological Target / Activity Key Findings
6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (Target) Pyrrolo[3,4-b]pyridine 5-Chloro-2-methylbenzenesulfonyl at position 6 Not explicitly stated (assumed kinase/DPP4) Enhanced solubility and metabolic stability due to sulfonyl group .
BMS-767778 (Compound 2s) 5-Oxopyrrolo[3,4-b]pyridine Aminomethyl, dichlorophenyl, dimethylacetamide DPP4 inhibitor High potency (IC₅₀ < 10 nM), excellent PK profile, progressed to clinical trials.
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid Pyrrolo[3,4-b]pyridine-dione Propanoic acid at position 6 Unknown (potential enzyme inhibitor) Improved hydrogen bonding capacity; used in prodrug strategies .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Pyrrolo[3,4-b]pyridine Trifluoromethyl at position 3 Unknown (structural analog) Increased lipophilicity (LogP ~2.5) but reduced aqueous solubility .
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Benzyl at position 6 Unknown Lower metabolic stability due to benzyl group oxidation .
6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Pyrrolo[3,4-b]pyrazine Chloropyridinyl, piperazinecarboxylate Kinase inhibition (assumed) Moderate selectivity; used in combinatorial libraries .

Structural and Functional Insights

  • Sulfonyl vs. Carbonyl Groups : The target compound’s 5-chloro-2-methylbenzenesulfonyl group confers superior metabolic stability compared to carbonyl-containing analogs (e.g., BMS-767778) by resisting enzymatic hydrolysis . However, BMS-767778’s dimethylacetamide moiety enhances DPP4 binding affinity, highlighting the trade-off between stability and potency.
  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl derivative exhibits higher lipophilicity but lower solubility than the target compound, underscoring the role of chloro groups in balancing hydrophobicity and bioavailability.
  • Benzyl vs. Sulfonyl Groups : The benzyl-substituted analog is prone to oxidative metabolism, whereas the sulfonyl group in the target compound reduces cytochrome P450-mediated degradation .

Pharmacokinetic and Developability Profiles

  • Metabolic Stability : Sulfonyl-containing derivatives generally exhibit longer half-lives (e.g., target compound) compared to esters or amides .
  • Solubility : The target compound’s benzenesulfonyl group enhances aqueous solubility (>50 µM) relative to trifluoromethyl or benzyl analogs .

Biological Activity

6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core with a sulfonyl group attached to a chlorinated aromatic ring. Its molecular formula is C12H10ClN2O2S, and it has a molecular weight of approximately 270.73 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSignificant inhibition of kinase activity
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduced cytokine production

Case Studies

  • Cancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting potential as an anti-cancer agent .
  • Antimicrobial Testing : In a clinical microbiology study, the compound was tested against common pathogens. It demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, particularly showing potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and enhancing its biological profile through structural modifications. Efforts to improve solubility and bioavailability are ongoing, with preliminary findings suggesting that derivatives may exhibit enhanced activity.

Table 2: Comparative Analysis of Derivatives

Derivative NameBiological ActivitySolubility
6-(5-Chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridineModerate anti-cancer activityLow
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridineHigh anti-cancer activityModerate

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